molecular formula C23H16N4O4 B2381851 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 953243-42-0

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2381851
CAS No.: 953243-42-0
M. Wt: 412.405
InChI Key: WFCFZBVUFGBHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in acute myeloid leukemia (AML) research. https://pubmed.ncbi.nlm.nih.gov/38570029/ This compound demonstrates significant anti-proliferative activity against leukemic cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with poor prognosis. https://pubmed.ncbi.nlm.nih.gov/38570029/ Its mechanism of action involves binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways, such as STAT5, MAPK, and PI3K/AKT, which are essential for cell survival and proliferation. https://pubmed.ncbi.nlm.nih.gov/38570029/ Beyond its primary activity against FLT3, this chromene-carboxamide derivative also exhibits inhibitory potential against other kinases, including CK2 and CDK9, suggesting a possible multi-kinase inhibitory profile that could be explored in various oncological contexts. https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00398 Research indicates that this compound can induce cell cycle arrest and apoptosis in malignant cells and has shown efficacy in vivo, reducing tumor burden in mouse xenograft models of AML, highlighting its value as a tool compound for investigating FLT3-driven leukemogenesis and evaluating combination therapies to overcome drug resistance. https://pubmed.ncbi.nlm.nih.gov/38570029/

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4/c1-30-21-11-10-20-25-18(13-27(20)26-21)14-6-8-16(9-7-14)24-22(28)17-12-15-4-2-3-5-19(15)31-23(17)29/h2-13H,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCFZBVUFGBHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 953243-42-0) is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, mechanism of action, and biological activities of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C23H16N4O4C_{23}H_{16}N_{4}O_{4} with a molecular weight of 412.4 g/mol. Its structure includes an imidazo[1,2-b]pyridazine moiety, which is known for its biological activity, and a chromene backbone that contributes to its pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazo[1,2-b]pyridazine core has been shown to modulate the activity of various enzymes and receptors. This modulation can lead to inhibition or activation of critical biochemical pathways associated with cell proliferation and apoptosis .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It potentially binds to receptors that regulate cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives of chromone compounds can induce apoptosis in breast cancer (MCF-7) and other cancer cell lines .

Cell Line IC50 (μM) Effect
MCF-768.4 ± 3.9Cytotoxicity observed
A549TBDAntiproliferative effects
HeLaTBDInduction of apoptosis

Note: TBD = To Be Determined based on further studies.

Other Biological Activities

In addition to anticancer properties, benzopyrone-based compounds like this compound have shown potential in other areas:

  • Antioxidant Activity : Exhibiting protective effects against oxidative stress.
  • Anti-inflammatory Effects : Modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Study on Chromone Derivatives : A series of chromone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings suggest that structural modifications can significantly enhance their potency .
  • Mechanistic Studies : Research has indicated that compounds with similar structures can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies : Preliminary animal studies are needed to evaluate the efficacy and safety profile of this compound in a living organism, which would provide insights into its therapeutic potential.

Scientific Research Applications

Neuroprotective Effects

Research indicates that this compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 has been associated with protective effects against neuronal cell death, potentially improving cognitive functions in models of neurodegeneration, such as Alzheimer's disease .

Anticancer Potential

Preliminary studies suggest that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide may exhibit anticancer properties. It appears to modulate signaling pathways involved in cell proliferation and apoptosis, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections. This aspect of its activity could lead to further exploration in the development of new antimicrobial agents.

Neuroprotective Studies

In one study focusing on neuroprotection, researchers demonstrated that treatment with this compound resulted in decreased neuronal apoptosis in vitro. The study highlighted the compound's ability to enhance cell survival rates under oxidative stress conditions, suggesting its potential utility in neurodegenerative disease therapies .

Anticancer Evaluations

Another investigation assessed the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxic activity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support the compound's candidacy for further development as an anticancer drug .

Application Area Biological Activity Mechanism
NeuroprotectionInhibition of neuronal apoptosisnSMase2 inhibition
AnticancerCytotoxicity against cancer cellsModulation of signaling pathways
AntimicrobialActivity against bacterial strainsDirect antimicrobial effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the imidazo[1,2-b]pyridazine core or the carboxamide-linked moiety. Key comparisons are drawn from and :

Key Structural Differences

Substituent Diversity at Imidazo[1,2-b]pyridazine 6-Position: Target Compound: Methoxy group (polar, electron-donating). These variations influence pharmacokinetic properties, such as solubility and membrane permeability.

Linked Pharmacophore: The target compound employs a phenyl-carboxamide-coumarin linkage, distinct from the piperidin-1-yl-methanone group in Compounds 76–78 and the pyridazinedione-carbonyl in Compound 5 . The coumarin-carboxamide moiety may enhance π-π stacking interactions in biological targets compared to methanone or carbonyl linkages.

Synthetic Efficiency :

  • Compounds 76–78 achieved >96% purity via silica gel chromatography , suggesting that analogous routes could yield the target compound with similar efficiency. The methoxy group’s introduction may require milder conditions than cyclopropyl or amine substituents.

Physicochemical Implications

  • Methoxy vs. Cyclopropyl : The methoxy group in the target compound likely improves aqueous solubility compared to the lipophilic cyclopropyl group in Compound 76 .
  • Coumarin Carboxamide vs.

Limitations in Evidence

  • No direct biological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound. Comparisons are inferred from structural analogs.
  • highlights coumarin-pyridazinedione hybrids but lacks data on imidazo[1,2-b]pyridazine derivatives, limiting direct pharmacological comparisons.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core followed by coupling with the chromene-carboxamide moiety. Key steps include:

  • Core formation : Cyclocondensation of 6-methoxypyridazine derivatives with aldehydes under acidic conditions to generate the imidazo[1,2-b]pyridazine ring .
  • Coupling reactions : Amide bond formation between the imidazo-pyridazine intermediate and 2-oxo-2H-chromene-3-carboxylic acid derivatives using coupling agents like EDC/HOBt .
  • Optimization : Reaction temperature (60–80°C for cyclocondensation) and solvent polarity (e.g., DMF for amidation) significantly impact yield (reported 45–68%) and purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?

A combination of methods is required:

  • NMR : 1H and 13C NMR verify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, chromene carbonyl at δ 165–170 ppm) and aromatic ring connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~497) and fragmentation patterns consistent with the imidazo-pyridazine and chromene moieties .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

SAR strategies include:

  • Substituent variation : Systematic modification of the methoxy group (e.g., replacing with halogen or alkyl groups) and chromene substituents (e.g., introducing electron-withdrawing groups) .
  • Biological assays : Parallel testing in kinase inhibition or apoptosis assays (e.g., IC50 comparisons) to correlate structural changes with activity .
  • Data analysis : Use of multivariate regression models to quantify substituent contributions to potency .

Q. What computational approaches resolve contradictions between predicted and observed reactivity in synthesis?

Discrepancies (e.g., unexpected byproducts or low yields) can be addressed via:

  • Reaction path modeling : Quantum mechanical calculations (DFT) to identify transition states and competing pathways .
  • Solvent effect simulations : COSMO-RS models to optimize solvent choice for intermediates .
  • Machine learning : Training models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions .

Q. How should researchers address discrepancies between computational docking predictions and empirical bioassay results?

  • Experimental validation : Repeat docking studies with explicit water molecules and flexible protein residues to improve accuracy .
  • Binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .
  • Metabolic stability assays : Evaluate off-target interactions (e.g., CYP450 inhibition) that may mask true activity .

Methodological Considerations

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to control critical parameters (e.g., pH, temperature) .
  • Design of experiments (DoE) : Fractional factorial designs to identify key variables (e.g., stirring rate, reagent stoichiometry) affecting purity .

Data Interpretation Tables

Parameter Typical Range Impact on Research Reference
Imidazo-pyridazine core yield45–68%Affects scalability for bioassays
HPLC purity>98%Required for reproducible IC50 values
Docking score vs. IC50R² = 0.65–0.85 (varies)Guides SAR prioritization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.